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Compound of Interest

Compound Name: Methyl 4,4,4-trimethoxybutanoate

CAS No.: 71235-00-2

Cat. No.: B124517

Get Quote

Executive Summary & Compound Identity
Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2) is a bifunctional aliphatic building block

featuring a terminal methyl ester and a terminal trimethyl orthoester.[1] Chemically, it is the

trimethyl orthoester of methyl succinaldehydate.

It serves as a critical "masked" aldehyde intermediate. Unlike free aldehydes, the orthoester

moiety is stable under basic and nucleophilic conditions but hydrolyzes rapidly under mild

acidic conditions to regenerate the aldehyde or ester functionality. This pH-sensitivity makes it

highly valuable in the design of pH-responsive drug delivery systems and as a robust linker in

antibody-drug conjugates (ADCs).
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Property Data

IUPAC Name Methyl 4,4,4-trimethoxybutanoate

Molecular Formula

Molecular Weight 192.21 g/mol

Appearance Colorless, viscous liquid

Solubility
Soluble in MeOH, DCM, THF; decomposes in

aqueous acid

Key Functionality Orthoester (Acid-labile), Ester (Base-labile)

Synthesis & Preparation (Pinner Reaction)
The industrial and laboratory standard for synthesizing Methyl 4,4,4-trimethoxybutanoate is

the Pinner Synthesis, utilizing methyl 3-cyanopropanoate as the starting material. This route

avoids the instability associated with oxidizing succinaldehyde.

Experimental Protocol
Reagents: Methyl 3-cyanopropanoate, anhydrous Methanol (MeOH), Hydrogen Chloride (HCl)

gas.

Imidate Formation:

Dissolve methyl 3-cyanopropanoate (1.0 eq) in anhydrous MeOH (5.0 eq) at 0°C.

Bubble dry HCl gas into the solution until saturation (approx. 1.1 eq), maintaining

temperature <5°C to prevent hydrolysis.

Stir at 0°C for 4–6 hours. The imidate hydrochloride salt precipitates or forms a thick oil.

Orthoester Conversion:

Neutralize the mixture carefully with anhydrous sodium methoxide (NaOMe) or sodium

bicarbonate to pH 7–8.
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Add excess anhydrous MeOH (10 eq) and stir at room temperature for 24 hours.

Mechanism:[2][3][4] The imidate undergoes alcoholysis to form the orthoester.

Purification:

Filter off ammonium chloride (

) salts.

Concentrate the filtrate under reduced pressure (rotary evaporator).

Distillation: Purify via vacuum distillation (bp ~85–90°C at 1 mmHg). Note: Glassware must

be base-washed to prevent acid-catalyzed degradation.

Reaction Pathway Diagram

Methyl 3-cyanopropanoate
(Nitrile)

Imidate Hydrochloride
Intermediate

1. MeOH, HCl (gas)
0°C, Pinner Rxn Methyl 4,4,4-trimethoxybutanoate

(Orthoester)

2. MeOH, NaOMe
Alcoholysis

Click to download full resolution via product page

Caption: Two-step Pinner synthesis converting the nitrile group to a trimethyl orthoester.

Spectroscopic Analysis
The following data represents the definitive spectroscopic signature of Methyl 4,4,4-
trimethoxybutanoate.

A. Nuclear Magnetic Resonance (NMR)
The molecule possesses

symmetry in the orthoester head but is linear. The key diagnostic feature is the intense singlet
for the orthoester methoxy groups, distinct from the ester methoxy.

H NMR (400 MHz,
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)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

3.67 Singlet (s) 3H

Methyl Ester

(Deshielded by

C=O)

3.22 Singlet (s) 9H

Orthoester

Methyls

(Diagnostic)

2.45
Triplet (

Hz)
2H -Methylene to

Ester

2.05
Triplet (

Hz)
2H

-Methylene

(Shielded vs

)

Interpretation: The 9H singlet at 3.22 ppm is the hallmark of the trimethyl orthoester. It appears

upfield relative to the ester methoxy (3.67 ppm) due to the lack of a

-system anisotropy directly on the oxygen atoms. The backbone methylenes appear as two
triplets, confirming the

linkage.

C NMR (100 MHz,

)
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Shift (

, ppm)
Carbon Type Assignment

173.8 Quaternary (C=O) Ester Carbonyl

114.5
Quaternary (C-O

)

Orthoester Carbon

(Characteristic)

51.6
Primary (

)
Ester Methoxy

49.2
Primary (

)
Orthoester Methoxy (x3)

28.8
Secondary (

)
-Carbon to Ester

26.4
Secondary (

)

-Carbon (Adjacent to

Orthoester)

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by ester and ether functionalities. Notably absent are O-H

(alcohol) and C=O (aldehyde) stretches.

1740 cm

(Strong): C=O Stretching vibration (Ester).

1050 – 1200 cm

(Very Strong, Broad): C-O-C Stretching. The orthoester creates a complex "fingerprint" in this
region due to the

group, overlapping with the ester C-O stretch.

2950 – 2840 cm
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: C-H Stretching (Aliphatic and Methoxy).

Absence: No peak at ~1710 cm

(Aldehyde) or ~3400 cm

(Hydroxyl), confirming the "masked" nature.

C. Mass Spectrometry (MS)
Orthoesters exhibit specific fragmentation patterns under Electron Ionization (EI). The

molecular ion is often weak or unstable.

Ionization Mode: EI (70 eV)

Molecular Ion (

):

192 (Weak/Trace).

Base Peak:

105 (

loss of radical?). Correction: The trimethoxymethyl cation

is

105. This is a highly stabilized carbocation and typically the base peak or a major fragment.

Diagnostic Fragments:

161 (

): Loss of methoxy radical (

). Formation of the stable dialkoxycarbenium ion.

105: Trimethoxymethyl cation

.
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59: Carbomethoxy cation

.

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 192

[M - OMe]+
Dialkoxycarbenium

m/z 161

- OMe• (31)

Trimethoxymethyl Cation
[C(OMe)3]+

m/z 105

Alpha Cleavage

Ester Fragment
[COOMe]+

m/z 59

Inductive Cleavage

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways showing the stabilization of the orthoester

cation.

Applications in Drug Development
Methyl 4,4,4-trimethoxybutanoate is not merely a solvent or reagent; it is a functional linker

precursor.

pH-Sensitive Liposomes: The orthoester group hydrolyzes at pH < 5.0 (endosomal pH) but is

stable at pH 7.4 (physiological pH). Incorporating this moiety into lipids allows for targeted

drug release inside cancer cells.

Pro-drug Synthesis: Used to mask aldehydes or carboxylic acids in API synthesis, improving

lipophilicity during transport across the blood-brain barrier.

Cross-linking Agents: The diester/orthoester functionality allows for heterobifunctional cross-

linking where one end reacts with amines (ester aminolysis) and the other responds to acid

triggers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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